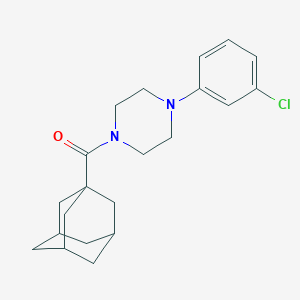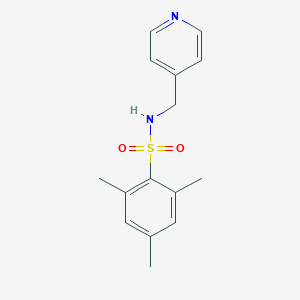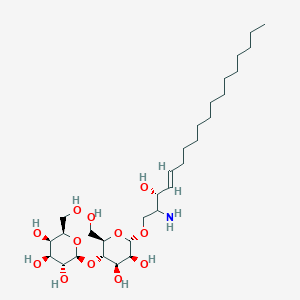
Lactosylsphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lactosylsphingosine (LacCer) is a glycosphingolipid that is found in the plasma membrane of mammalian cells. It is a vital component of the cell membrane and plays a crucial role in various cellular processes. LacCer is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase.
Mechanism of Action
Lactosylsphingosine is involved in various cellular processes through its interaction with other molecules in the cell. It has been shown to interact with proteins such as growth factor receptors and ion channels. Lactosylsphingosine has also been shown to interact with other lipids in the cell membrane, such as cholesterol and sphingomyelin.
Biochemical and Physiological Effects:
Lactosylsphingosine has been shown to have various biochemical and physiological effects. It has been found to be involved in cell signaling, cell adhesion, and cell differentiation. Lactosylsphingosine has also been shown to play a role in the development of cancer and neurodegenerative diseases. Additionally, Lactosylsphingosine has been shown to be involved in the regulation of cellular metabolism and energy production.
Advantages and Limitations for Lab Experiments
Lactosylsphingosine has several advantages for lab experiments. It is a readily available molecule that can be synthesized in the laboratory. It is also a well-studied molecule, and there is a significant amount of research on its role in various cellular processes. However, Lactosylsphingosine has some limitations for lab experiments. It is a complex molecule that requires specialized techniques for its analysis. Additionally, Lactosylsphingosine is a hydrophobic molecule that can be difficult to work with in aqueous solutions.
Future Directions
There are several future directions for research on Lactosylsphingosine. One area of research is the role of Lactosylsphingosine in the development of cancer and neurodegenerative diseases. Another area of research is the interaction of Lactosylsphingosine with other molecules in the cell membrane. Additionally, the synthesis of Lactosylsphingosine and its derivatives for use in drug discovery is an area of active research.
Conclusion:
Lactosylsphingosine is a vital component of the cell membrane and plays a crucial role in various cellular processes. It is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase. Lactosylsphingosine has been extensively studied for its role in cell signaling, cell adhesion, and cell differentiation. It has also been shown to play a role in the development of cancer and neurodegenerative diseases. Lactosylsphingosine has several advantages for lab experiments, but it also has some limitations. There are several future directions for research on Lactosylsphingosine, including its role in disease development and its interaction with other molecules in the cell membrane.
Synthesis Methods
Lactosylsphingosine is synthesized by the transfer of a galactose residue from UDP-galactose to ceramide by the enzyme UDP-galactose: ceramide galactosyltransferase. This reaction takes place in the Golgi apparatus of the cell. The synthesis of Lactosylsphingosine is a complex process that involves multiple steps and enzymes.
Scientific Research Applications
Lactosylsphingosine has been extensively studied for its role in various cellular processes. It has been found to be involved in cell signaling, cell adhesion, and cell differentiation. Lactosylsphingosine has also been shown to play a role in the development of cancer and neurodegenerative diseases.
properties
CAS RN |
17574-05-9 |
|---|---|
Molecular Formula |
C30H57NO12 |
Molecular Weight |
623.8 g/mol |
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5S,6S)-6-[(E,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C30H57NO12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(34)19(31)18-40-29-27(39)25(37)28(22(17-33)42-29)43-30-26(38)24(36)23(35)21(16-32)41-30/h14-15,19-30,32-39H,2-13,16-18,31H2,1H3/b15-14+/t19?,20-,21-,22-,23+,24+,25-,26-,27+,28-,29+,30+/m1/s1 |
InChI Key |
MQKSCOKUMZMISB-CPXFYUIJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H](C(CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)N)O |
SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)N)O |
synonyms |
lactosylsphingosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



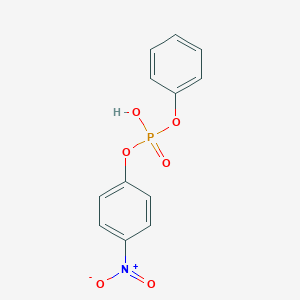

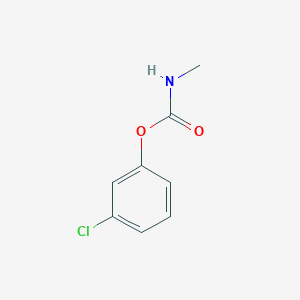
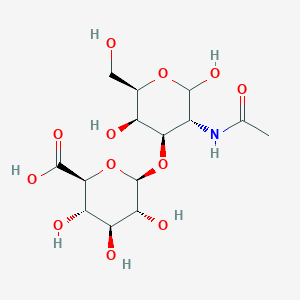
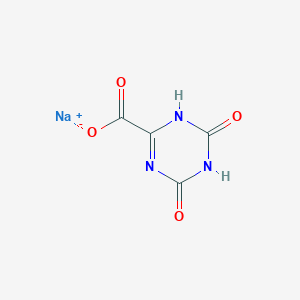

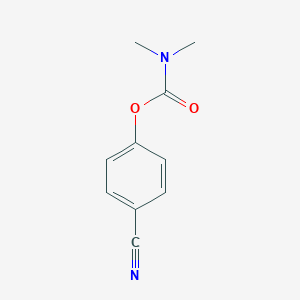
![4-[4-(2-Sulfosulfanylethylamino)butyl]cyclohexene](/img/structure/B231506.png)

![2-[2-(3,4-Dimethylphenoxy)ethylidene]hydrazinecarboximidamide](/img/structure/B231510.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B231514.png)

